molecular formula C11H14ClNO B6187396 2,2-dimethyl-2H-chromen-6-amine hydrochloride CAS No. 100748-43-4

2,2-dimethyl-2H-chromen-6-amine hydrochloride

Cat. No.: B6187396
CAS No.: 100748-43-4
M. Wt: 211.7
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Description

2,2-dimethyl-2H-chromen-6-amine hydrochloride is a chemical compound with the molecular formula C11H14ClNO It is a derivative of chromene, a bicyclic compound consisting of a benzene ring fused to a pyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dimethyl-2H-chromen-6-amine hydrochloride typically involves the reaction of 2,2-dimethylchromene with amine under specific conditions. One common method involves the use of a catalyst such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) to facilitate the reaction. The reaction is usually carried out in an ethanol (EtOH) solvent at room temperature .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2,2-dimethyl-2H-chromen-6-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,2-dimethyl-2H-chromen-6-amine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2-dimethyl-2H-chromen-6-amine hydrochloride involves its interaction with specific molecular targets. In antifungal applications, it is believed to inhibit the synthesis of ergosterol, an essential component of fungal cell membranes. This disruption leads to increased membrane permeability and ultimately cell death. The compound may also interact with other cellular pathways, contributing to its overall biological activity .

Comparison with Similar Compounds

Similar Compounds

    2,2-dimethylchromene: A precursor in the synthesis of 2,2-dimethyl-2H-chromen-6-amine hydrochloride.

    2,2-dimethyl-2H-chromen-6-carbaldehyde: Another derivative of chromene with different functional groups.

    2,2-dimethyl-2H-chromen-6-amine: The non-hydrochloride form of the compound

Uniqueness

This compound is unique due to its specific amine and hydrochloride functional groups, which confer distinct chemical and biological properties. Its potential as an antifungal agent and its relatively low toxicity make it a promising candidate for further research and development .

Properties

CAS No.

100748-43-4

Molecular Formula

C11H14ClNO

Molecular Weight

211.7

Purity

95

Origin of Product

United States

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